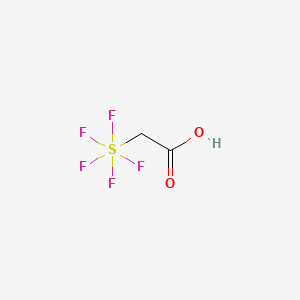

(Carboxymethyl)pentafluorosulfur(VI)

Description

(Carboxymethyl)pentafluorosulfur(VI) is a fluorinated organosulfur compound characterized by a pentafluorosulfur (SF₅) group bonded to a carboxymethyl (–CH₂COOH) moiety. This combination introduces unique physicochemical properties, including enhanced polarity due to the carboxymethyl group and the electron-withdrawing nature of the SF₅ group.

Properties

IUPAC Name |

2-(pentafluoro-λ6-sulfanyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F5O2S/c3-10(4,5,6,7)1-2(8)9/h1H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVNRBGIHXZACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Carboxymethyl)pentafluorosulfur(VI) can be achieved through several synthetic routes. One common method involves the reaction of sulfur hexafluoride with a carboxymethylating agent under controlled conditions. The reaction typically requires the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of (Carboxymethyl)pentafluorosulfur(VI) involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

(Carboxymethyl)pentafluorosulfur(VI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield lower oxidation state products.

Substitution: The carboxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(Carboxymethyl)pentafluorosulfur(VI) has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Carboxymethyl)pentafluorosulfur(VI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Halogenated Pentafluorosulfur Compounds :

- Chloropentafluorosulfur(VI) (ClSF₅) and Bromopentafluorosulfur(VI) (BrSF₅) feature halogen substituents instead of carboxymethyl. These compounds exhibit high thermal stability and volatility, with ClSF₅ boiling at 260°C and BrSF₅ at 250°C .

- (Carboxymethyl)pentafluorosulfur(VI) likely has lower volatility due to the polar carboxymethyl group, which increases molecular weight and hydrogen-bonding capacity.

Bis(pentafluorosulfur) Peroxide (SF₅OOSF₅):

- This dimeric peroxide lacks organic substituents but shares the SF₅ core. It has a boiling point of 49°C, significantly lower than halogenated analogs, due to weaker intermolecular forces .

- The carboxymethyl derivative’s boiling point is expected to exceed SF₅OOSF₅ but remain below halogenated derivatives like ClSF₅.

Pentafluorosulfur Bromide (SF₅Br):

Physical and Thermodynamic Properties

Table 1 compares key properties of related compounds:

| Compound | Boiling Point (°C) | Density (g/ml) | Heat of Vaporization (kJ/mol) |

|---|---|---|---|

| Chloropentafluorosulfur(VI) | 260 | 2.237 | 50.0 |

| Bromopentafluorosulfur(VI) | 250 | 1.759 | 81.0 |

| Bis(pentafluorosulfur) Peroxide | 49 | – | – |

| (Inferred) (Carboxymethyl)pentafluorosulfur(VI) | ~150–200 (est.) | ~1.8–2.0 (est.) | ~40–60 (est.) |

- Density is projected to align with brominated derivatives due to similar molecular volumes.

Biological Activity

(Carboxymethyl)pentafluorosulfur(VI) , with the CAS number 89326-17-0, is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

The compound features a pentafluorosulfur core, which significantly influences its reactivity and interactions with biological systems. The carboxymethyl group enhances its solubility and potential for interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C2H3F5O2S |

| Molecular Weight | 202.15 g/mol |

| Solubility | Soluble in water |

| Appearance | Colorless liquid |

The biological activity of (Carboxymethyl)pentafluorosulfur(VI) is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. These interactions can modulate enzyme activity and influence biochemical pathways, leading to potential therapeutic effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies suggest that (Carboxymethyl)pentafluorosulfur(VI) exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of (Carboxymethyl)pentafluorosulfur(VI) against various bacterial strains. The results indicated:

- Inhibition Zone : Significant inhibition zones were observed against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for both strains, suggesting potent antimicrobial properties.

Study 2: Enzyme Modulation

Another investigation focused on the modulation of enzyme activity by (Carboxymethyl)pentafluorosulfur(VI). The study found:

- Target Enzyme : The compound specifically inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.

- Effect on Neurotransmission : Inhibition of AChE led to increased levels of acetylcholine in neuronal cultures, suggesting potential implications for neurodegenerative disorders.

Pharmaceutical Development

The unique properties of (Carboxymethyl)pentafluorosulfur(VI) make it a promising candidate for drug development. Its ability to modulate enzyme activity can be exploited in designing inhibitors for therapeutic purposes, particularly in treating infections or neurodegenerative diseases.

Environmental Applications

Due to its reactivity, this compound has potential applications in environmental chemistry, particularly in the remediation of heavy metal contaminants. Its ability to form stable complexes with metals could be utilized for detoxifying polluted environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.